Atmospheric Lifetime and Reaction Kinetics of 1,1-Dichloropropene: A Comprehensive Technical Guide
Atmospheric Lifetime and Reaction Kinetics of 1,1-Dichloropropene: A Comprehensive Technical Guide
Executive Summary
1,1-Dichloropropene (1,1-DCPe; CH3-CH=CCl2 ) is a volatile, chlorinated alkene. While not as widely utilized as its isomer 1,3-dichloropropene (a common soil fumigant), understanding its atmospheric degradation is critical for comprehensive environmental impact assessments of halogenated volatile organic compounds (VOCs).
Because 1,1-DCPe is highly volatile, any environmental release rapidly partitions into the troposphere. Once airborne, its atmospheric lifetime is dictated by its reaction kinetics with three primary oxidants: Hydroxyl radicals (OH) during the day, Nitrate radicals (NO 3 ) at night, and Ozone (O 3 ) . This whitepaper synthesizes the reaction kinetics, degradation mechanisms, and the self-validating experimental protocols used to determine these parameters.
Atmospheric Sinks and Kinetic Parameters
The persistence of 1,1-DCPe in the atmosphere is inversely proportional to the sum of its reaction rates with tropospheric oxidants. The overall atmospheric lifetime ( τ ) is calculated using the pseudo-first-order decay equation:
τ=kOH[OH]+kNO3[NO3]+kO3[O3]1
Where k represents the second-order rate constant for each oxidant, and [X] represents the global average tropospheric concentration of that oxidant.
Quantitative Kinetic Data
The following table summarizes the kinetic parameters and calculated atmospheric half-lives for 1,1-DCPe [1, 2, 3].
| Oxidant | Rate Constant ( k ) at 296–298 K | Assumed Atmospheric Concentration | Atmospheric Half-Life ( t1/2 ) |
| OH Radical | 4.0×10−12 cm 3 molecule −1 s −1 | 5.0×105 molecules cm −3 (Daytime) | ~32 hours |
| NO 3 Radical | 1.52×10−14 cm 3 molecule −1 s −1 | 5.0×108 molecules cm −3 (Nighttime) | ~25 hours |
| Ozone (O 3 ) | 2.3×10−19 cm 3 molecule −1 s −1 | 7.0×1011 molecules cm −3 (Global Avg) | ~49 days |
Note: The aqueous-phase rate constant for ozone is significantly higher ( 2.6×103 M −1 s −1 ), which is relevant for degradation in cloud water or wastewater treatment, but gas-phase kinetics dominate its atmospheric lifespan.
Reaction Mechanisms and Pathways
OH Radical-Mediated Oxidation (Daytime Sink)
The dominant daytime sink for 1,1-DCPe is the hydroxyl radical. The reaction proceeds via electrophilic addition of the OH radical to the C=C double bond. Because the chlorine atoms on the C1 position exert both an electron-withdrawing inductive effect and an electron-donating mesomeric effect, the addition is regioselective. The resulting alkyl radical rapidly reacts with atmospheric oxygen ( O2 ) to form a peroxy radical ( RO2 ), which subsequently reacts with NO to yield degradation products such as chloroacetone and phosgene ( COCl2 ) [1].
NO 3 Radical-Mediated Oxidation (Nighttime Sink)
During the night, photolytic production of OH ceases, and the NO 3 radical becomes the primary oxidant. The rate constant for 1,1-DCPe with NO 3 is (1.52±0.76)×10−14 cm 3 molecule −1 s −1 at room temperature. The temperature dependence follows the Arrhenius expression: k=(2.85±1.21)×10−11exp[−(2274±313)/T] cm 3 molecule −1 s −1 [2]. The activation energy is influenced by the ionization potential of the haloalkene, corrected for the mesomeric interaction between the chlorine atoms and the π bond.
Ozonolysis (O 3 )
Ozone reacts with 1,1-DCPe via the classic Criegee mechanism . Ozone undergoes a 1,3-dipolar cycloaddition to the double bond, forming a primary ozonide (1,2,3-trioxolane). This highly unstable intermediate rapidly cleaves. In aqueous environments, researchers have achieved full material balances demonstrating that 1,1-DCPe cleaves specifically into phosgene and hydroxyethylhydroperoxide [3]. The phosgene subsequently hydrolyzes into CO 2 and HCl.
Atmospheric degradation pathways and primary sinks for 1,1-dichloropropene.
Experimental Protocols for Kinetic Determinations
To ensure high scientific trustworthiness (E-E-A-T), the kinetic data presented above are derived from self-validating experimental systems. Below are the standard methodologies used to extract these rate constants.
Protocol 1: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
This protocol is the gold standard for determining absolute rate coefficients for NO 3 and OH radicals [2].
Causality & Validation: By maintaining the concentration of 1,1-DCPe in massive excess relative to the radical ( [1,1-DCPe]≫[Radical] ), the system is forced into pseudo-first-order kinetics . This isolates the variable: the decay of the radical becomes strictly dependent on the alkene concentration, mathematically eliminating the complex interference of radical-radical recombination.
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Gas Mixture Preparation: Introduce a bath gas (e.g., Helium) mixed with a precisely quantified, excess concentration of 1,1-DCPe into a temperature-controlled flow tube.
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Radical Generation: Fire an excimer laser (e.g., at 248 nm or 351 nm) into the flow tube to photolyze a precursor gas (such as N 2 O 5 for NO 3 , or HNO 3 for OH), generating a uniform initial concentration of radicals in situ.
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Real-Time Detection: Pulse a tunable dye laser (e.g., at 662 nm for NO 3 ) at varying time delays after the photolysis pulse. The radicals absorb this light and fluoresce. Capture this fluorescence using a photomultiplier tube (PMT).
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Kinetic Extraction: Plot the natural log of the LIF signal against time to find the pseudo-first-order decay rate ( k′ ). Plot k′ against various concentrations of 1,1-DCPe. The slope of this strictly linear plot yields the absolute second-order rate constant ( k ).
PLP-LIF experimental workflow for determining absolute reaction rate constants.
Protocol 2: Stopped-Flow Conductometry for Aqueous Ozonolysis
Because the reaction of 1,1-DCPe with ozone in water is exceptionally fast ( k=2.6×103 M −1 s −1 ), standard batch reactors cannot capture the kinetics. Stopped-flow conductometry is required[3].
Causality & Validation: The Criegee cleavage of chlorinated alkenes yields phosgene, which hydrolyzes in milliseconds to release HCl. By monitoring conductivity, researchers directly measure the release of chloride ions ( H+ and Cl− ). This tightly couples the physical measurement to the exact chemical mechanism, providing a self-validating material balance.
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Solution Preparation: Prepare a saturated aqueous solution of 1,1-DCPe and a standardized aqueous ozone solution using Milli-Q water.
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Rapid Mixing: Inject equal volumes of both solutions into a stopped-flow mixing chamber. The mixing dead-time must be less than 2 milliseconds.
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Conductivity Monitoring: As the ozone cleaves the C=C bond, HCl is liberated. Record the sharp increase in electrical conductivity in real-time.
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Data Analysis: Fit the conductivity accumulation curve to an exponential growth function to extract the second-order rate constant. Confirm the mechanism by titrating the final solution to ensure 2 moles of chloride are produced per mole of ozone consumed.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11245, 1,1-Dichloropropene. Retrieved from[Link]
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Martinez, E., Cabañas, B., Aranda, A., & Wayne, R. P. (1996). Temperature dependence of the reactions of the nitrate radical with dichloroalkenes followed by LIF detection. Journal of the Chemical Society, Faraday Transactions, 92(1), 53-58. Retrieved from[Link]
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Dowideit, P., & von Sonntag, C. (1998). Reaction of Ozone with Ethene and Its Methyl- and Chlorine-Substituted Derivatives in Aqueous Solution. Environmental Science & Technology, 32(8), 1112-1119. Retrieved from[Link]
